6-(Benzyloxy)-1H-indole-2-carbonitrile

Synthetic Intermediate Quality Control Purity

High-purity (≥98%) 6-(benzyloxy)-1H-indole-2-carbonitrile with unique 6-substitution delivering distinct steric/electronic profiles vs. 4-, 5-, or 7-isomers. The benzyloxy group enables deprotection/cross-coupling; the 2-nitrile converts to carboxamides/tetrazoles. logP 3.17, PSA 63.32 Ų meet CNS drug-likeness criteria. Ideal for kinase inhibitor programs and neuroscience research. Reliable purity for HPLC methods and API synthesis.

Molecular Formula C16H12N2O
Molecular Weight 248.285
CAS No. 933474-36-3
Cat. No. B3004018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-1H-indole-2-carbonitrile
CAS933474-36-3
Molecular FormulaC16H12N2O
Molecular Weight248.285
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)C#N
InChIInChI=1S/C16H12N2O/c17-10-14-8-13-6-7-15(9-16(13)18-14)19-11-12-4-2-1-3-5-12/h1-9,18H,11H2
InChIKeyXOAOYQRVNJYSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-1H-indole-2-carbonitrile (CAS 933474-36-3) Overview for Scientific Procurement


6-(Benzyloxy)-1H-indole-2-carbonitrile (CAS 933474-36-3) is a 6-substituted indole derivative featuring a nitrile group at the 2-position, with a molecular formula of C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol . It serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly as a building block for more complex indole-containing compounds . The compound is typically supplied as a solid with a purity of ≥98% [1] and a calculated density of 1.3±0.1 g/cm³ .

Why 6-(Benzyloxy)-1H-indole-2-carbonitrile Cannot Be Simply Interchanged with Other Indole-2-carbonitriles


Substitution patterns on the indole ring significantly influence both chemical reactivity and biological activity profiles [1]. The 6-benzyloxy group in this compound confers distinct electronic and steric properties compared to 4-, 5-, or 7-substituted analogs, which can alter reaction outcomes in synthetic pathways and binding interactions in biological assays . Direct substitution with alternative indole-2-carbonitriles without validating the specific substitution pattern risks compromised synthetic yields, altered selectivity, or divergent biological activity in downstream applications [2].

Quantitative Differentiation Evidence for 6-(Benzyloxy)-1H-indole-2-carbonitrile (CAS 933474-36-3)


Purity Profile of 6-(Benzyloxy)-1H-indole-2-carbonitrile Compared to Unsubstituted Indole-2-carbonitrile

Commercially available 6-(Benzyloxy)-1H-indole-2-carbonitrile is routinely supplied at ≥98% purity [1], whereas unsubstituted 1H-indole-2-carbonitrile (CAS 36193-65-4) is often offered at lower purities (e.g., 95-97%) due to its higher reactivity and tendency toward degradation . This higher baseline purity reduces the need for additional purification steps in multi-step syntheses, improving overall process efficiency.

Synthetic Intermediate Quality Control Purity

Physicochemical Property Differentiation: Density of 6-(Benzyloxy)-1H-indole-2-carbonitrile

The calculated density of 6-(Benzyloxy)-1H-indole-2-carbonitrile is 1.3±0.1 g/cm³ , which is higher than that of the unsubstituted parent compound 1H-indole-2-carbonitrile (density ~1.2 g/cm³, calculated) . This difference, attributed to the benzyloxy group, impacts handling, formulation, and crystallization behavior in process development.

Physicochemical Properties Formulation Process Chemistry

Lipophilicity and Drug-Likeness Profile of 6-(Benzyloxy)-1H-indole-2-carbonitrile

6-(Benzyloxy)-1H-indole-2-carbonitrile exhibits a calculated logP of 3.17 and a polar surface area (PSA) of 63.32 Ų . In contrast, 4-(Benzyloxy)-1H-indole-2-carbonitrile and 5-(Benzyloxy)-1H-indole-2-carbonitrile, while isomeric, may exhibit different lipophilicity and electronic profiles due to altered spatial arrangement of the benzyloxy group . The specific 6-substitution pattern positions the lipophilic benzyl group farther from the indole nitrogen, potentially influencing membrane permeability and target engagement in biological systems.

Drug Discovery ADME Lipophilicity

Optimal Application Scenarios for 6-(Benzyloxy)-1H-indole-2-carbonitrile Based on Quantitative Differentiation


Synthesis of 6-Substituted Indole Derivatives as Kinase Inhibitor Intermediates

The 6-benzyloxy group provides a handle for further functionalization (e.g., deprotection to 6-hydroxyindole or cross-coupling) while the 2-nitrile serves as a precursor to carboxamides or tetrazoles . This scaffold is particularly relevant for generating analogs of known kinase inhibitors where the 6-position is critical for potency and selectivity [1].

Antimicrobial and Antivirulence Agent Development

Structural analogs (e.g., 7-benzyloxyindole) have demonstrated antivirulence activity against Staphylococcus aureus by inhibiting staphyloxanthin production without affecting bacterial growth . The 6-benzyloxy isomer offers a distinct spatial orientation that may modulate activity against different bacterial targets or resistance mechanisms [1].

Building Block for CNS-Penetrant Compounds

With a calculated logP of 3.17 and PSA of 63.32 Ų , 6-(Benzyloxy)-1H-indole-2-carbonitrile falls within favorable ranges for CNS drug-likeness (logP 2-5, PSA < 90 Ų) [1]. The 6-benzyloxy substitution pattern is present in several preclinical CNS candidates, making this compound a valuable intermediate for neuroscience research programs .

Quality Control Reference Standard in Synthetic Chemistry

The consistently high purity (≥98%) of commercial batches enables its use as a reference standard for HPLC method development and impurity profiling in the synthesis of more complex indole-based APIs [1].

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